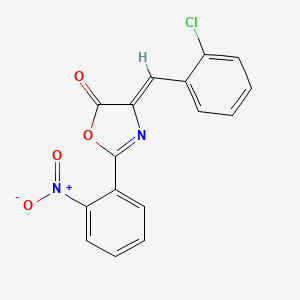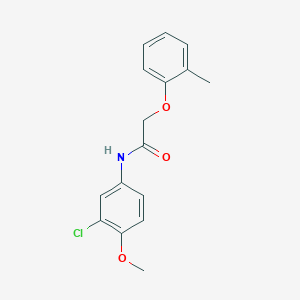![molecular formula C12H12N2O4S B5797417 methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)
methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound with potential applications in scientific research. This compound is also known as MMFA-5 and is synthesized through a multistep process involving several chemical reactions. MMFA-5 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MMFA-5 is not fully understood. However, studies have shown that MMFA-5 may inhibit the production of pro-inflammatory cytokines and may also inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that MMFA-5 may have anti-inflammatory and antioxidant effects. MMFA-5 has also been shown to inhibit the growth of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MMFA-5 is its potential as a therapeutic agent for various diseases. However, one limitation of MMFA-5 is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Future research on MMFA-5 could focus on its potential as a treatment for various diseases, including cancer and Alzheimer's disease. Future research could also focus on improving the solubility of MMFA-5 to enhance its bioavailability and efficacy. Additionally, future research could explore the potential of MMFA-5 as an antibacterial agent and its mechanism of action against bacterial strains.
Métodos De Síntesis
The synthesis of MMFA-5 involves a multistep process that includes several chemical reactions. The first step involves the reaction of 5-methyl-2-furoic acid with thionyl chloride to form 5-methyl-2-furoyl chloride. The second step involves the reaction of 5-methyl-2-furoyl chloride with 2-amino-4-methylthiazole to form 2-(5-methyl-2-furoylamino)-4-methylthiazole. The final step involves the reaction of 2-(5-methyl-2-furoylamino)-4-methylthiazole with methyl chloroformate to form MMFA-5.
Aplicaciones Científicas De Investigación
MMFA-5 has potential applications in scientific research, particularly in the field of medicinal chemistry. MMFA-5 has been studied for its potential as an anti-inflammatory agent and as a potential treatment for various diseases, including cancer and Alzheimer's disease. MMFA-5 has also been studied for its potential as an antibacterial agent.
Propiedades
IUPAC Name |
methyl 4-methyl-2-[(5-methylfuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-6-4-5-8(18-6)10(15)14-12-13-7(2)9(19-12)11(16)17-3/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGLMYQYCBGNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=C(S2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)





![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)